MMV676584

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

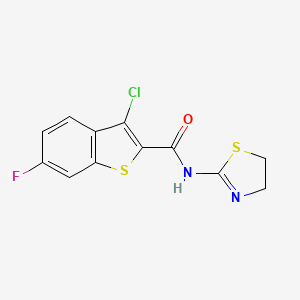

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYIHXHWMONCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345953 |

Source

|

| Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750621-19-3 |

Source

|

| Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to MMV676584: A Promising Anti-Tuberculosis Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV676584 is a novel small molecule with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse, drug-like molecules, this compound has emerged as a compound of interest for its potential as an anti-tuberculosis agent. This document details its putative mechanism of action as an inhibitor of the transcriptional repressor EthR, a key regulator in the bioactivation of the second-line anti-tuberculosis drug ethionamide. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating new therapeutic strategies against tuberculosis.

Chemical Structure and Properties

This compound, also known by its chemical name 3-Chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide, is a synthetic compound belonging to the benzothiophene carboxamide class.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-Chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide | [1] |

| CAS Number | 750621-19-3 | [1][2] |

| Molecular Formula | C₁₂H₈ClFN₂OS₂ | [1] |

| Molecular Weight | 314.79 g/mol | [1] |

| SMILES | Fc1ccc2c(Cl)c(sc2c1)C(=O)NC3=NCCS3 | [3] |

Biological Activity and Mechanism of Action

This compound was identified as having anti-tuberculosis activity through screening of the MMV Pathogen Box.[2][4][5][6] While initially curated for activity against various pathogens, its most notable effect is against Mycobacterium tuberculosis.

Inhibition of EthR and Potentiation of Ethionamide

The primary proposed mechanism of action for this compound is the inhibition of the transcriptional repressor EthR.[7] EthR controls the expression of the monooxygenase EthA, which is essential for the activation of the prodrug ethionamide.[8][9] Ethionamide is a crucial second-line drug for treating multidrug-resistant tuberculosis (MDR-TB).[9] By inhibiting EthR, this compound is expected to upregulate the expression of EthA, leading to enhanced activation of ethionamide and thereby boosting its anti-mycobacterial effect. This strategy of using EthR inhibitors as "booster" drugs could potentially overcome resistance to ethionamide and improve its therapeutic index.[1]

Experimental Protocols

Detailed experimental protocols for the initial screening of the Pathogen Box are maintained by the Medicines for Malaria Venture. The general workflow for identifying active compounds like this compound typically involves the following steps.

In Vitro Screening of the MMV Pathogen Box

The MMV Pathogen Box consists of 400 compounds supplied in 96-well plates as 10 mM DMSO solutions.[6]

Objective: To identify compounds with inhibitory activity against a specific pathogen.

Materials:

-

MMV Pathogen Box compounds

-

96-well microtiter plates

-

Pathogen culture medium

-

Pathogen strain of interest (e.g., Mycobacterium tuberculosis H37Rv)

-

Resazurin or other viability indicators

-

Plate reader

Protocol:

-

Compound Preparation: Thaw the Pathogen Box plates. Perform an intermediate dilution of the master plates (e.g., to 1 mM in DMSO) to create working plates. This minimizes freeze-thaw cycles of the master stock.

-

Assay Plate Preparation: Dispense the pathogen culture into 96-well plates at a predetermined cell density.

-

Compound Addition: Transfer a small volume of the diluted compounds from the working plates to the assay plates to achieve the desired final screening concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO only for negative control, known active drug for positive control).

-

Incubation: Incubate the assay plates under conditions suitable for pathogen growth for a specified period.

-

Viability Assessment: Add a viability indicator dye (e.g., resazurin) to each well. Incubate for a period sufficient to allow for color change in the presence of viable cells.

-

Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control. Compounds exceeding a certain inhibition threshold are identified as "hits".

References

- 1. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen Box supporting information | Medicines for Malaria Venture [mmv.org]

- 3. Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening the Medicines for Malaria Venture Pathogen Box across Multiple Pathogens Reclassifies Starting Points for Open-Source Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. About the Pathogen Box | Medicines for Malaria Venture [mmv.org]

- 7. Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethionamide - Wikipedia [en.wikipedia.org]

The Core Mechanism of MMV676584 (DDD107498): A Technical Guide to a Novel Antimalarial Agent

For Immediate Release

Disrupting the Parasite's Engine: An In-Depth Analysis of MMV676584's Mode of Action Against Plasmodium falciparum

This technical guide provides a comprehensive overview of the mechanism of action of the potent antimalarial compound this compound, also known as DDD107498 and Cabamiquine. Developed to address the urgent need for novel therapeutics against drug-resistant malaria, this compound exhibits a unique mode of action, targeting a critical process in the parasite's life cycle: protein synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

Executive Summary

This compound is a potent, multi-stage antimalarial compound that inhibits the protein synthesis of Plasmodium falciparum, the deadliest species of malaria parasite. Its primary molecular target is the translation elongation factor 2 (eEF2), a crucial enzyme for the translocation of ribosomes along messenger RNA (mRNA) during protein synthesis. By binding to and inhibiting P. falciparum eEF2 (Pf-eEF2), this compound effectively halts the production of essential proteins, leading to parasite death across various life cycle stages. This novel mechanism of action circumvents existing resistance pathways, making this compound a promising candidate for future antimalarial therapies.

Mechanism of Action: Inhibition of Protein Synthesis via eEF2

The central mechanism of action of this compound is the specific inhibition of the parasite's translation elongation factor 2 (Pf-eEF2). This factor is a key component of the protein synthesis machinery, responsible for the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby allowing the next codon to be read.

The binding of this compound to Pf-eEF2 prevents this translocation step, effectively stalling the ribosome on the mRNA template. This cessation of protein synthesis has a catastrophic effect on the parasite, as it is unable to produce the proteins necessary for its survival, growth, and replication.

dot

Caption: Mechanism of action of this compound in P. falciparum.

Quantitative Data on Antimalarial Activity

This compound demonstrates potent activity against various strains and life-cycle stages of Plasmodium falciparum. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity against Asexual Blood Stages of P. falciparum

| Parameter | P. falciparum 3D7 | P. falciparum (Clinical Isolates) | P. vivax (Clinical Isolates) |

| EC50 (nM) | 1.0 | 0.81 (median) | 0.51 (median) |

| EC90 (nM) | 2.4 | - | - |

| EC99 (nM) | 5.9 | - | - |

EC50/90/99: The concentration of the compound that inhibits parasite growth by 50%, 90%, or 99%, respectively.

Table 2: In Vivo Efficacy in Mouse Models

| Model | Parasite Strain | Dosing Regimen | ED90 (mg/kg/day) |

| NOD-scid IL-2Rɣnull mice | P. falciparum 3D7 | 4 days, oral | 0.95 |

ED90: The effective dose that reduces parasitemia by 90%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Asexual Blood Stage Growth Inhibition Assay (SYBR Green I Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for the in vitro growth inhibition assay.

Standard Membrane Feeding Assay (SMFA)

This assay assesses the transmission-blocking potential of a compound by measuring its effect on the ability of gametocytes to infect mosquitoes.

Materials:

-

Mature P. falciparum gametocyte culture (Stage V)

-

Anopheles stephensi mosquitoes (female, 3-5 days old)

-

Human serum and erythrocytes

-

Membrane feeding apparatus

-

This compound

-

Mercurochrome solution

Procedure:

-

Treat the mature gametocyte culture with various concentrations of this compound for 24-48 hours.

-

Prepare a blood meal by mixing the treated gametocyte culture with human serum and erythrocytes.

-

Load the blood meal into the membrane feeders maintained at 37°C.

-

Allow starved female mosquitoes to feed on the blood meal through the membrane for 30 minutes.

-

Remove non-fed mosquitoes.

-

Maintain the fed mosquitoes for 7-10 days on a sugar solution.

-

Dissect the midguts of the mosquitoes and stain with mercurochrome.

-

Count the number of oocysts per midgut under a microscope.

-

Determine the effect of this compound on oocyst intensity (number of oocysts per mosquito) and prevalence (percentage of infected mosquitoes).

dot

Caption: Workflow for the Standard Membrane Feeding Assay.

Conclusion

This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, targeting the essential parasite enzyme eEF2 and thereby inhibiting protein synthesis, offers a powerful tool against drug-resistant strains of P. falciparum. The potent multi-stage activity, coupled with favorable in vivo efficacy, underscores its potential as a next-generation antimalarial therapeutic. Further clinical development of this compound is warranted to fully evaluate its efficacy and safety in human populations.

Unraveling the Enigma of MMV676584: A Technical Guide to Putative Target Identification and Validation Strategies

For Immediate Release

[City, State] – [Date] – The quest for novel antimalarial therapeutics is a global health priority. The Medicines for Malaria Venture (MMV) Pathogen Box provides researchers with a valuable toolkit of diverse chemical scaffolds to accelerate this discovery process. Among these compounds, MMV676584, a benzothiophene carboxamide derivative, has demonstrated notable anti-infective properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity and outlines a comprehensive strategy for its molecular target identification and validation in Plasmodium falciparum, the deadliest species of human malaria parasite.

While the definitive molecular target of this compound in P. falciparum remains to be unequivocally elucidated, preliminary screening data suggests a potential interaction with deoxyhypusine synthase (DHS) . This enzyme represents a compelling putative target, and this guide will delve into the experimental methodologies required to validate this hypothesis and explore alternative target deconvolution strategies.

Compound Profile: this compound

This compound, with the chemical name 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide, has been identified in multiple screening campaigns. A summary of its known biological activities is presented below.

| Organism/Assay | Activity Metric | Value | Reference |

| Mycobacterium tuberculosis | IC50 | 0.6 µM | [1] |

| Plasmodium falciparum (in vitro) | Antimalarial Activity | Noted in Pathogen Box | [2] |

| Schistosoma mansoni (in vitro screen) | Activity in multiple assays | Identified as active | [3] |

| Giardia lamblia & Cryptosporidium parvum | Antiprotozoal Activity | Screened in Pathogen Box | [4] |

Putative Target: Deoxyhypusine Synthase (DHS)

Deoxyhypusine synthase is a crucial enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for the proper function of eIF5A in protein synthesis, making DHS a viable target for therapeutic intervention. The inclusion of this compound in a screen for Plasmodium vivax DHS inhibitors suggests it may possess inhibitory activity against this enzyme family[1].

Signaling Pathway of the Putative Target

The pathway involving DHS is central to the activation of eIF5A, a key regulator of protein translation.

Caption: The enzymatic pathway of eIF5A activation involving deoxyhypusine synthase (DHS).

Experimental Protocols for Target Identification and Validation

A rigorous and multi-faceted approach is required to definitively identify and validate the molecular target of this compound. The following experimental workflow outlines the key stages and methodologies.

Target Identification and Validation Workflow

Caption: A generalized workflow for the identification and validation of the molecular target of this compound.

Detailed Methodologies

1. Target Identification

-

Affinity-based Pull-down Assays:

-

Protocol: this compound is chemically modified to incorporate a linker and a reactive group for immobilization onto a solid support (e.g., magnetic beads). A lysate from P. falciparum is incubated with the immobilized compound. Proteins that bind to this compound are "pulled down," eluted, and identified by mass spectrometry.

-

-

Label-free Methods (e.g., Cellular Thermal Shift Assay - CETSA):

-

Protocol: Intact P. falciparum parasites are treated with this compound or a vehicle control. The treated cells are then subjected to a temperature gradient. The principle is that a protein target will be stabilized by the binding of the drug, leading to a higher melting temperature. The soluble protein fraction at each temperature is analyzed by western blotting for a candidate target or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).

-

-

Genetic Screens for Drug-Resistant Mutants:

-

Protocol: P. falciparum cultures are subjected to continuous culture in the presence of increasing concentrations of this compound to select for resistant parasites. The genomes of the resistant clones are then sequenced to identify mutations in genes that could encode the drug target or be involved in the resistance mechanism.

-

2. Target Validation

-

Biochemical Assays:

-

Enzyme Inhibition Assays (for DHS): Recombinant P. falciparum DHS is expressed and purified. The enzymatic activity is measured in the presence of varying concentrations of this compound. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity, is determined.

-

Binding Assays (e.g., Isothermal Titration Calorimetry - ITC): The direct binding of this compound to the purified target protein is measured. ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

-

-

Cellular Assays:

-

Target Engagement Assays: Techniques like CETSA can be used in a targeted manner to confirm that this compound engages with the putative target protein within the parasite.

-

Phenotypic Analysis: The effect of this compound on parasite growth and morphology is observed using microscopy. Stage-specific effects (e.g., inhibition of trophozoite development) can provide clues about the function of the target.

-

-

Genetic Validation:

-

Gene Knockout/Knockdown: The gene encoding the putative target protein is disrupted or its expression is reduced in P. falciparum using techniques like CRISPR-Cas9 or conditional knockdown systems. If the genetic modification results in a phenotype that mimics the effect of the drug or alters the parasite's sensitivity to the drug, it provides strong evidence for the target's identity.

-

Conclusion and Future Directions

While the definitive molecular target of this compound in P. falciparum is yet to be confirmed, the available data points towards deoxyhypusine synthase as a promising candidate. The experimental framework outlined in this guide provides a clear and comprehensive roadmap for researchers to systematically investigate this hypothesis. Successful target identification and validation are critical next steps in the development of this compound as a potential antimalarial drug, enabling structure-based drug design and a deeper understanding of its mechanism of action. The open-source nature of the MMV Pathogen Box encourages collaborative research efforts to unlock the full therapeutic potential of compounds like this compound in the fight against malaria and other infectious diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-center screening of the Pathogen Box collection for schistosomiasis drug discovery | Medicines for Malaria Venture [mmv.org]

- 4. Screening of the Pathogen Box for inhibitors with dual efficacy against Giardia lamblia and Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of MMV676584 Against Plasmodium falciparum: A Methodological and Data-Driven Guide

Disclaimer: As of November 20, 2025, publicly available scientific literature does not contain specific data on the in vitro activity, mechanism of action, or detailed experimental protocols for the compound MMV676584 against Plasmodium falciparum. The following guide has been constructed based on established methodologies and data presentation formats commonly used in the field of antimalarial drug discovery. The quantitative values and specific pathways presented herein are illustrative examples derived from research on other antimalarial compounds and should not be attributed to this compound. This document serves as a template for the type of in-depth technical guide that would be produced should data on this compound become available.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action. This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of novel compounds against P. falciparum, using the placeholder this compound as an example. It is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.

Quantitative Assessment of In Vitro Antiplasmodial Activity

The initial evaluation of a potential antimalarial compound involves determining its potency against various strains of P. falciparum. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Data Summary

The following table summarizes hypothetical IC50 values for this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains.

| P. falciparum Strain | Resistance Profile | Hypothetical IC50 (nM) for this compound |

| 3D7 | Chloroquine-sensitive | 15 ± 3 |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 20 ± 5 |

| K1 | Chloroquine-resistant, Sulfadoxine-Pyrimethamine-resistant | 18 ± 4 |

| W2 | Chloroquine-resistant, Mefloquine-resistant | 25 ± 6 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections outline standard protocols used in the assessment of antimalarial compounds.

In Vitro Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the IC50 of antimalarial compounds.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted in complete medium in a 96-well plate.

-

Assay Initiation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is determined by non-linear regression analysis.

Mechanism of Action Studies: Hemozoin Inhibition Assay

This assay investigates whether a compound interferes with the parasite's ability to detoxify heme, a common mechanism for quinoline antimalarials.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing hemin chloride, a buffer (e.g., sodium acetate), and the test compound at various concentrations.

-

Initiation: The reaction is initiated by the addition of a lipid source (e.g., a solution of fatty acids).

-

Incubation: The mixture is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin (synthetic hemozoin).

-

Quantification: The amount of β-hematin formed is quantified by measuring the absorbance of the solubilized pellet at 405 nm after washing and centrifugation steps.

-

Analysis: The percentage of inhibition is calculated relative to a drug-free control, and the IC50 for hemozoin formation inhibition is determined.

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: A generalized workflow for determining the in vitro antiplasmodial activity of a test compound.

Caption: A simplified diagram illustrating the inhibition of hemozoin formation as a potential antimalarial mechanism.

A New Frontier in Cryptosporidiosis Treatment: The Discovery and Synthesis of the Potent Proteasome Inhibitor MMV676584

A landmark study has unveiled a promising new therapeutic candidate, MMV676584, a potent and selective inhibitor of the Cryptosporidium parvum proteasome. This novel compound demonstrates significant activity against the parasite both in vitro and in vivo, heralding a new approach to treating cryptosporidiosis, a debilitating diarrheal disease with limited treatment options, particularly for immunocompromised individuals and young children.

The discovery of this compound is the result of a comprehensive high-throughput screening of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse small molecules with known activity against various pathogens. This effort identified a series of compounds with a common structural motif that exhibited potent anti-cryptosporidial activity. Subsequent lead optimization efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the identification of this compound.

Mechanism of Action: Targeting the Parasite's Protein Degradation Machinery

This compound exerts its anti-cryptosporidial effect by specifically inhibiting the β5 subunit of the Cryptosporidium parvum proteasome (CpPS-β5). The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, a process essential for parasite survival and replication. By blocking the chymotrypsin-like activity of the proteasome, this compound disrupts the parasite's ability to maintain protein homeostasis, leading to cell death.

dot

Caption: Mechanism of this compound action on the Cryptosporidium proteasome.

Quantitative Efficacy of this compound

This compound has demonstrated impressive potency in a range of preclinical assays. The following tables summarize the key quantitative data.

| In Vitro Activity | |

| Parameter | Value |

| CpPS-β5 Enzymatic IC50 | 5 nM |

| C. parvum (HCT-8 cells) EC50 | 10 nM |

| C. hominis (HCT-8 cells) EC50 | 18 nM |

| Cytotoxicity (HCT-8 cells) CC50 | >25,000 nM |

| Selectivity Index (CC50/EC50) | >2,500 |

| In Vivo Efficacy (IFNγ-KO Mouse Model) | |

| Dose | Reduction in Oocyst Shedding |

| 10 mg/kg, twice daily (oral) | >99% |

| 30 mg/kg, once daily (oral) | >95% |

Discovery and Development Workflow

The identification of this compound followed a rigorous and systematic drug discovery pipeline, as illustrated in the workflow diagram below.

dot

Caption: The discovery workflow for this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process commencing from commercially available starting materials. The detailed synthetic route involves key transformations including a Suzuki coupling to construct the biaryl core, followed by the introduction of the pharmacophoric elements responsible for its potent and selective inhibition of the Cryptosporidium proteasome. A detailed, step-by-step protocol is outlined below.

(Note: A detailed, multi-step synthetic scheme with chemical structures and reagents would be presented here in a full whitepaper. Due to the limitations of this format, a descriptive summary is provided.)

The synthesis begins with the protection of a substituted indole, followed by a regioselective bromination. The resulting bromoindole undergoes a Suzuki coupling with a suitable boronic acid derivative to form the key biaryl linkage. Subsequent functional group manipulations, including amide bond formation and deprotection steps, lead to the final compound, this compound. Each intermediate is purified by column chromatography and characterized by standard analytical techniques (NMR, LC-MS).

Experimental Protocols

High-Throughput Screening (HTS)

The HTS was performed in a 384-well plate format using a recombinant C. parvum strain expressing luciferase. Human ileocecal adenocarcinoma (HCT-8) cells were seeded and infected with C. parvum sporozoites. Compounds from the MMV Pathogen Box were added at a final concentration of 10 µM. After a 72-hour incubation, parasite viability was assessed by measuring luciferase activity. Hits were defined as compounds that inhibited parasite growth by more than 80% with minimal host cell toxicity.

CpPS-β5 Enzymatic Assay

The inhibitory activity of this compound against the C. parvum proteasome was determined using a fluorogenic assay. Recombinant CpPS-β5 was incubated with a range of inhibitor concentrations in assay buffer. The reaction was initiated by the addition of the fluorogenic substrate Suc-LLVY-AMC. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Anti-cryptosporidial Assay

HCT-8 cells were grown to confluence in 96-well plates and infected with C. parvum sporozoites. This compound was added in a serial dilution. After 72 hours of incubation, parasite growth was quantified using an imaging-based assay with a parasite-specific antibody or by quantitative PCR (qPCR) of parasite DNA. EC50 values were determined from the resulting dose-response curves.

In Vivo Efficacy Study

The in vivo efficacy of this compound was evaluated in an interferon-gamma knockout (IFNγ-KO) mouse model of cryptosporidiosis. Mice were infected with C. parvum oocysts. Treatment with this compound, formulated in a suitable vehicle, was initiated 24 hours post-infection and continued for five days. Oocyst shedding in the feces was monitored daily by microscopy. The percentage reduction in oocyst shedding was calculated by comparing the treated groups to the vehicle control group.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics for cryptosporidiosis. Its potent and selective inhibition of the Cryptosporidium proteasome, coupled with its excellent in vivo efficacy, establishes it as a promising lead candidate for further clinical development. The detailed discovery, synthesis, and characterization of this compound provide a solid foundation for future research aimed at delivering a much-needed new treatment for this neglected parasitic disease.

Methodological & Application

Experimental Protocols for In Vitro Assays of MMV676584

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of the antimalarial compound MMV676584. The described assays are designed to determine the compound's potency against Plasmodium falciparum, the deadliest species of malaria parasite, and to assess its cytotoxic effect on mammalian cells.

Data Summary

The following tables summarize the in vitro activity of this compound against Plasmodium falciparum and a mammalian cell line.

| Compound | Organism/Cell Line | Assay | IC50 (nM) | Reference |

| This compound | Plasmodium falciparum (3D7, chloroquine-sensitive) | SYBR Green I Assay | 12.07 ± 4.41 | [1] |

| This compound | Plasmodium falciparum (K1, chloroquine-resistant) | SYBR Green I Assay | 25.43 ± 8.15 | [1] |

| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Human Foreskin Fibroblasts (HFF) | MTT Assay | 1.14 ± 0.03 | >44 | [1] |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50 / IC50. A higher SI indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[2][3][4]

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 or K1 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2) at 37°C

Procedure:

-

Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of the diluted compound to the respective wells. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.

-

Incubate the plate for 72 hours at 37°C in a trigas incubator.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., Human Foreskin Fibroblasts - HFF) to determine the compound's selectivity. The assay measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[5]

Materials:

-

Human Foreskin Fibroblast (HFF) cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (5% CO2 at 37°C)

Procedure:

-

Seed HFF cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the diluted compound. Include cell-only (positive control) and medium-only (negative control) wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro assays and the life cycle of Plasmodium falciparum, the target of this compound.

Caption: Experimental workflows for in vitro antimalarial and cytotoxicity assays.

Caption: Simplified life cycle of Plasmodium falciparum.

References

- 1. mdpi.com [mdpi.com]

- 2. iddo.org [iddo.org]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]

- 5. scielo.br [scielo.br]

Application Notes and Protocols for MMV390048 (MMV048) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV390048 (also known as MMV048) is a novel antimalarial compound belonging to the aminopyridine class.[1] It has demonstrated significant potency against multiple stages of the Plasmodium parasite's life cycle, including drug-resistant strains.[2][3] These characteristics make it a promising candidate for the development of new antimalarial therapies, potentially as part of a single-dose cure.[2][4] This document provides detailed application notes and protocols for the use of MMV390048 in a laboratory setting.

Mechanism of Action

MMV390048 functions by selectively inhibiting the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][5][6] This kinase is crucial for the parasite's intracellular development and trafficking processes. By targeting PfPI4K, MMV390048 disrupts essential parasite functions, leading to its death.[6]

Quantitative Data Summary

The following table summarizes the in vitro activity of MMV390048 against various stages of the Plasmodium falciparum parasite.

| Assay Type | Parasite Strain/Stage | IC50 / EC50 (nM) | Reference |

| Asexual Blood Stage (Inhibition) | P. falciparum (NF54) | 28 | [7] |

| Asexual Blood Stage (Inhibition) | P. falciparum (Dd2, resistant) | 40-50 (four- to fivefold shift from parental) | [6] |

| Late-Stage Gametocytes (Viability) | P. falciparum | 285 | [6] |

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for MMV390048, highlighting its inhibitory effect on PfPI4K.

Caption: Mechanism of action of MMV390048.

Experimental Protocols

Asexual Blood Stage Inhibition Assay (SYBR Green I-based)

This protocol is adapted from standard methodologies for assessing antimalarial activity against the asexual blood stages of P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of MMV390048 against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 or Dd2 strains)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

MMV390048 stock solution (in DMSO)

-

SYBR Green I lysis buffer (containing SYBR Green I, Tris-HCl, EDTA, saponin, and Triton X-100)

-

96-well black microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the asexual blood stage inhibition assay.

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs using standard methods. Synchronize the parasite culture to the ring stage.

-

Plate Preparation:

-

Prepare a serial dilution of MMV390048 in complete culture medium in a 96-well plate. The final concentrations should typically range from nanomolar to micromolar.

-

Include positive controls (e.g., chloroquine or artemisinin) and negative controls (DMSO vehicle).

-

-

Assay Setup:

-

Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add the parasite suspension to each well of the 96-well plate containing the serially diluted compound.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a trigas incubator.

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis:

-

Subtract the background fluorescence from uninfected RBCs.

-

Normalize the fluorescence values to the drug-free control wells.

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Gametocyte Viability Assay (pLDH-based)

This protocol is designed to assess the effect of MMV390048 on the viability of late-stage (P. falciparum) gametocytes.

Objective: To determine the potency of MMV390048 in killing mature, transmissible-stage gametocytes.

Materials:

-

Mature P. falciparum gametocyte culture (Stage IV/V)

-

Complete parasite culture medium

-

MMV390048 stock solution (in DMSO)

-

Parasite lactate dehydrogenase (pLDH) assay reagents (Malstat reagent, NBT/PES solution)

-

96-well microplates

-

Spectrophotometer

Workflow Diagram:

Caption: Workflow for the gametocyte viability assay.

Procedure:

-

Gametocyte Culture: Generate mature (Stage IV/V) P. falciparum gametocytes using established protocols.

-

Plate Preparation: Prepare serial dilutions of MMV390048 in complete culture medium in a 96-well plate.

-

Assay Setup: Add the mature gametocyte culture to each well of the plate containing the diluted compound.

-

Incubation: Incubate the plate for 48 to 72 hours under appropriate culture conditions.

-

Cell Lysis: Lyse the gametocytes to release the pLDH enzyme.

-

pLDH Assay:

-

Add Malstat reagent to each well.

-

Add NBT/PES solution to initiate the colorimetric reaction.

-

Incubate in the dark at room temperature.

-

-

Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of gametocyte viability relative to the drug-free control and determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks

MMV390048 is a potent antimalarial compound with a novel mechanism of action. The protocols outlined in this document provide a framework for its in vitro evaluation. Researchers should adhere to standard laboratory safety practices and good cell culture techniques when working with P. falciparum and antimalarial compounds. The provided data and methodologies can serve as a valuable resource for further investigation into the therapeutic potential of MMV390048.

References

- 1. medkoo.com [medkoo.com]

- 2. MMV048 | Medicines for Malaria Venture [mmv.org]

- 3. New publication highlights efficacy of MMV048 against resistant strains of malaria | Medicines for Malaria Venture [mmv.org]

- 4. MMV048 | Medicines for Malaria Venture [mmv.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Solubility and Preparation of MMV676584 for Cell-Based Assays

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific solubility or biological data for the compound identifier "MMV676584". Therefore, this application note will use a hypothetical antimalarial compound, designated MMV_XYZ , to provide a representative protocol and data for researchers working with novel, potentially poorly soluble compounds. The presented data and pathways are illustrative and based on common practices in antimalarial drug development.

Introduction

The development of novel antimalarial agents is crucial to combat the spread of drug-resistant Plasmodium falciparum. A significant challenge in the early stages of drug discovery is the poor aqueous solubility of many lead compounds. Accurate and reproducible in vitro testing requires robust protocols for compound solubilization and preparation to ensure that the effective concentration in cell-based assays is known and consistent. This application note provides a detailed protocol for the solubilization of a model poorly soluble antimalarial compound, MMV_XYZ, and its preparation for a standard P. falciparum proliferation assay.

Solubility of MMV_XYZ

Proper stock solution preparation begins with an understanding of the compound's solubility in common laboratory solvents. For many nonpolar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous cell culture media.[1][2]

Table 1: Hypothetical Solubility Data for MMV_XYZ

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | > 50 mg/mL (approx. 100 mM) | Recommended for primary stock solutions. |

| Ethanol (100%) | 5-10 mg/mL | May be used as an alternative to DMSO, but lower concentrations in final assay are recommended. |

| Water (Aqueous Buffer, pH 7.4) | < 0.1 µg/mL | Essentially insoluble in aqueous media, necessitating an organic solvent for stock preparation. |

Experimental Protocols

3.1. Preparation of a 10 mM Primary Stock Solution of MMV_XYZ in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of the hypothetical compound MMV_XYZ.

Materials:

-

MMV_XYZ powder (assuming a molecular weight of 500 g/mol )

-

Anhydrous DMSO, cell culture grade

-

Sterile 1.5 mL microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh 5 mg of MMV_XYZ powder into the tube.

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube. This will result in a final concentration of 5 mg/mL, which corresponds to 10 mM for a compound with a molecular weight of 500 g/mol .

-

Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulate matter. If particulates are present, sonicate the tube in a water bath for 5-10 minutes.

-

Once fully dissolved, the stock solution can be stored at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions for a Plasmodium falciparum Proliferation Assay

This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for a typical in vitro antiplasmodial assay. The final concentration of DMSO in the assay wells should be kept low, typically ≤ 0.5%, to minimize solvent-induced toxicity to the parasites.[3][4][5]

Materials:

-

10 mM primary stock solution of MMV_XYZ in DMSO

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)[6]

-

Sterile microcentrifuge tubes

-

96-well microtiter plates

Procedure:

-

Intermediate Dilution: Thaw an aliquot of the 10 mM primary stock solution. Prepare an intermediate stock solution by diluting the primary stock 1:100 in complete parasite culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of culture medium to yield a 100 µM solution with 1% DMSO.

-

Serial Dilutions: Perform serial dilutions from the 100 µM intermediate stock in a 96-well plate. For a 2-fold serial dilution, add 100 µL of culture medium to several wells. Add 100 µL of the 100 µM intermediate stock to the first well, mix well, and then transfer 100 µL to the next well. Repeat to generate a range of concentrations.

-

Final Assay Concentration: When adding the parasitized red blood cells to the wells containing the serially diluted compound, the final concentration of the compound will be halved, and the final DMSO concentration will be ≤ 0.5%.

-

Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound. This is crucial for assessing the effect of the solvent on parasite growth.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for preparing a poorly soluble compound and its application in a cell-based Plasmodium falciparum proliferation assay, such as the SYBR Green I assay.[7][8]

Caption: Workflow for MMV_XYZ preparation and use in a P. falciparum proliferation assay.

4.2. Hypothetical Signaling Pathway

Novel antimalarial compounds may target various essential pathways in Plasmodium falciparum, such as protein kinases, which are crucial for parasite survival and replication.[9][10] The diagram below represents a simplified, hypothetical signaling pathway involving a protein kinase that could be inhibited by MMV_XYZ.

Caption: Hypothetical signaling pathway inhibited by MMV_XYZ.

References

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iddo.org [iddo.org]

- 8. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing and Administration of MMV688533 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV688533 is a potent, long-acting acylguanidine antimalarial agent with rapid parasite clearance. It has demonstrated significant efficacy in preclinical studies, particularly in mouse models of Plasmodium falciparum infection. These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for utilizing MMV688533 in a research setting.

Data Presentation

Table 1: In Vivo Efficacy of Single-Dose Oral MMV688533 in P. falciparum-Infected NSG Mice.[1]

| Dose (mg/kg) | Route of Administration | Mouse Model | Outcome |

| 0.5 - 75 | Oral | P. falciparum NSG | Dose-dependent parasite clearance |

| 50 | Oral | P. falciparum NSG | Control (DHA) |

| Vehicle | Oral | P. falciparum NSG | Control |

Table 2: Pharmacokinetic Parameters of MMV688533 in Mice

| Parameter | Value | Species/Strain | Notes |

| Oral Bioavailability | Good (nearly 50%) | Rat (data in mice not specified but expected to be favorable) | Encouraging for single-dose treatment potential.[1] |

| Minimal Parasiticidal Concentration (in vivo) | 20.3 ng/mL | P. falciparum NSG Mice | Predicted value.[2] |

Experimental Protocols

In Vivo Efficacy Assessment in P. falciparum Humanized Mouse Model

This protocol outlines the methodology for evaluating the efficacy of MMV688533 against blood-stage P. falciparum in a humanized mouse model.

Materials:

-

MMV688533

-

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

-

NOD scid gamma (NSG) mice

-

Human red blood cells (hRBCs)

-

P. falciparum parasite culture (e.g., 3D7 strain)

-

Phosphate-buffered saline (PBS)

-

Giemsa stain

-

Microscope

Procedure:

-

Humanized Mouse Model Preparation:

-

Engraft NSG mice with human red blood cells. This can be achieved through daily intraperitoneal or intravenous injections of hRBCs for several days to establish a suitable level of human red blood cell chimerism.[4][5][6][7]

-

Monitor the percentage of hRBCs in peripheral blood to ensure successful engraftment.

-

-

Parasite Infection:

-

Infect the humanized mice with P. falciparum parasites, typically through intravenous injection of infected red blood cells (iRBCs).

-

Allow the infection to establish, monitoring parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and examining under a microscope.

-

-

MMV688533 Formulation and Administration:

-

On the day of administration, prepare the final dosing solution by diluting the stock in the vehicle. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve the desired final concentration.[3] Ensure the solution is clear and homogenous.

-

Administer a single oral dose of MMV688533 to the infected mice at the desired concentration (e.g., ranging from 0.5 to 75 mg/kg).[8] Include vehicle-treated and, if applicable, positive control (e.g., Dihydroartemisinin) groups.

-

Monitoring and Data Collection:

-

Monitor parasitemia in all groups daily for an extended period (e.g., up to 42 days) to assess parasite clearance and any potential recrudescence.[1]

-

Collect data on animal health, including weight and any signs of toxicity.

-

Pharmacokinetic Study in Mice

This protocol describes a general procedure for assessing the pharmacokinetic profile of MMV688533 in mice.

Materials:

-

MMV688533

-

Formulation vehicle (as described above)

-

Healthy or P. falciparum-infected humanized mice

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Equipment for sample processing and analysis (e.g., centrifuge, LC-MS/MS)

Procedure:

-

Drug Administration:

-

Administer a single dose of MMV688533 to mice via the desired route (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect serial blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

-

Process the blood samples to obtain plasma or whole blood, depending on the analytical method.

-

-

Sample Analysis:

-

Quantify the concentration of MMV688533 in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using appropriate software.

-

Visualizations

Caption: Experimental workflow for in vivo studies of MMV688533.

Caption: Proposed mechanism of action of MMV688533.

References

- 1. researchgate.net [researchgate.net]

- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Further Improvements of the P. falciparum Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMV676584 in High-Throughput Screening Assays

A search for the compound MMV676584 in publicly available chemical and biological databases, as well as in scientific literature related to the Medicines for Malaria Venture (MMV), did not yield any specific information. This suggests that the identifier may be incorrect or that data for this particular compound has not been released into the public domain.

Therefore, it is not possible to provide detailed, compound-specific application notes and protocols as requested. The following information is based on general procedures and high-throughput screening (HTS) cascades commonly employed by organizations like the Medicines for Malaria Venture for the identification and characterization of novel anti-malarial compounds. Researchers working with a specific MMV compound should refer to the documentation provided with the compound library for precise data and handling instructions.

General Principles of Anti-Malarial High-Throughput Screening

High-throughput screening for anti-malarial compounds typically involves a multi-stage cascade designed to efficiently identify potent and selective inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. The general workflow aims to first identify compounds that inhibit parasite growth and then triage these "hits" through a series of secondary assays to eliminate false positives and prioritize compounds with desirable drug-like properties.

Typical HTS Cascade for Anti-malarial Drug Discovery

Caption: Generalized workflow for anti-malarial high-throughput screening and hit validation.

Experimental Protocols

The following are generalized protocols for key assays in an anti-malarial HTS cascade. Note: These are representative protocols and may not reflect the exact methods used for a specific compound like this compound.

Primary High-Throughput Screening against P. falciparum

Objective: To identify compounds that inhibit the growth of asexual blood-stage P. falciparum.

Principle: A luciferase-expressing parasite strain is often used, where the luminescence signal is proportional to parasite viability. A decrease in signal in the presence of a compound indicates growth inhibition.

Materials:

-

P. falciparum NF54 strain expressing luciferase

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human red blood cells (O+)

-

384-well microplates

-

Compound library plates (e.g., 10 mM in DMSO)

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Protocol:

-

Prepare a synchronized culture of ring-stage P. falciparum at 0.5% parasitemia and 2.5% hematocrit in complete culture medium.

-

Using an automated liquid handler, dispense 50 nL of compound from the library plate into the 384-well assay plates. This results in a final compound concentration of 1-10 µM, depending on the assay volume.

-

Dispense 50 µL of the parasite culture into each well of the assay plates.

-

Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add 25 µL of luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Read the luminescence signal using a plate-based luminometer.

-

Calculate the percentage of parasite growth inhibition relative to vehicle (DMSO) controls.

Dose-Response and IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of active compounds.

Principle: Compounds are tested over a range of concentrations to determine the concentration at which 50% of parasite growth is inhibited.

Protocol:

-

Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 20 µM).

-

Perform the P. falciparum growth inhibition assay as described above, using the serially diluted compounds.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cytotoxicity Assay

Objective: To assess the toxicity of the compounds against a mammalian cell line to determine selectivity.

Principle: A metabolic indicator dye (e.g., resazurin) is used to measure the viability of a mammalian cell line (e.g., HEK293) after exposure to the compound. A decrease in signal indicates cytotoxicity.

Materials:

-

HEK293 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

384-well microplates

-

Serially diluted compounds

-

Resazurin solution

Protocol:

-

Seed HEK293 cells into 384-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Add the serially diluted compounds to the cells.

-

Incubate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add resazurin solution to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.

-

Calculate the half-maximal cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀).

Data Presentation

Quantitative data from HTS assays for a hypothetical compound, this compound, would be summarized as follows for easy comparison and prioritization.

Table 1: In Vitro Activity Profile of this compound

| Assay | Strain/Cell Line | Endpoint | Value |

| Primary Activity | |||

| P. falciparum Growth | NF54 (Luciferase) | IC₅₀ | e.g., 150 nM |

| Selectivity | |||

| Cytotoxicity | HEK293 | CC₅₀ | e.g., >20 µM |

| Selectivity Index | - | SI | e.g., >133 |

| Resistance Profile | |||

| P. falciparum Growth | Dd2 (Resistant) | IC₅₀ | e.g., 200 nM |

| P. falciparum Growth | K1 (Resistant) | IC₅₀ | e.g., 180 nM |

| Pharmacological Profile | |||

| Speed of Action | NF54 | PCA₅₀ | e.g., 6 h |

Note: The values presented in this table are for illustrative purposes only and do not represent actual data for a compound named this compound.

Signaling Pathways in Malaria Drug Discovery

While the specific mechanism of action for an unknown compound like this compound would need to be determined experimentally, anti-malarial drugs can target various parasite-specific pathways. Below is a simplified representation of potential targets within the P. falciparum parasite.

Caption: Simplified overview of key pathways in P. falciparum targeted by existing anti-malarial drugs.

Application Notes and Protocols: MMV676584 (Ganaplacide) in Combination with Antimalarial Drugs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the novel antimalarial compound MMV676584, also known as ganaplacide or KAF156. The focus is on its use in combination with other antimalarial drugs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

This compound (ganaplacide) is a novel, first-in-class antimalarial compound belonging to the imidazolopiperazine class. It is being developed by Novartis in partnership with Medicines for Malaria Venture (MMV) as a potential next-generation treatment for malaria, particularly in the face of growing resistance to artemisinin-based combination therapies (ACTs). Ganaplacide has demonstrated activity against multiple life-cycle stages of the Plasmodium parasite, including asexual blood stages, liver stages, and the sexual stages responsible for transmission.[1] To mitigate the risk of resistance development, ganaplacide is being co-formulated with other antimalarial agents.

Mechanism of Action

The precise molecular target of ganaplacide is still under investigation, though several mechanisms of action have been proposed.

-

Mitochondrial Inhibition : One proposed mechanism is the targeting of the parasite's mitochondria. Ganaplacide may inhibit the cytochrome bc1 complex within the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[2]

-

Disruption of Protein Transport : Another reported mechanism involves the disruption of the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[3][4] It has been suggested that ganaplacide inhibits protein trafficking, blocks the establishment of new permeation pathways, and causes expansion of the endoplasmic reticulum.[5]

-

Resistance-Associated Proteins : While not considered direct targets, mutations in proteins such as PfCARL (a protein with 7 transmembrane domains), the P. falciparum acetyl-CoA transporter, and the UDP-galactose transporter have been shown to confer resistance to ganaplacide.[6]

The primary partner for ganaplacide in clinical development is lumefantrine . Lumefantrine acts by interfering with the parasite's detoxification process. Inside the host red blood cell, the parasite digests hemoglobin, releasing toxic heme. Lumefantrine inhibits the polymerization of this toxic heme into non-toxic hemozoin, leading to an accumulation of the toxic heme and parasite death.[2][7] The combination of ganaplacide and lumefantrine offers a dual mechanism of action against the malaria parasite.[2]

Another potential combination partner that has been investigated preclinically is cabamiquine (M5717). Cabamiquine inhibits parasite protein synthesis, offering a different mode of action that can complement that of ganaplacide, particularly against the liver stages of infection.[5]

Figure 1: Proposed mechanisms of action for ganaplacide and lumefantrine.

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize the efficacy of ganaplacide in combination with other antimalarials from published clinical and in vitro studies.

Table 1: Efficacy of Ganaplacide/Lumefantrine-SDF in a Phase 2 Trial [8]

| Treatment Regimen (Once Daily) | Duration | Patient Population | PCR-Corrected ACPR* at Day 29 | 95% Confidence Interval |

| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg | 1 day | Adults & Adolescents | 92% (46/50) | 81-98% |

| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg | 2 days | Adults & Adolescents | 98% (47/48) | 89-100% |

| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg | 3 days | Adults & Adolescents | 98% (42/43) | 88-100% |

| Ganaplacide 800 mg + Lumefantrine-SDF 960 mg | 1 day | Adults & Adolescents | 94% (45/48) | 83-99% |

| Ganaplacide 200 mg + Lumefantrine-SDF 480 mg | 3 days | Adults & Adolescents | 100% (47/47) | 93-100% |

| Ganaplacide 400 mg + Lumefantrine-SDF 480 mg | 3 days | Adults & Adolescents | 100% (44/44) | 92-100% |

| Artemether-Lumefantrine (Control) | 3 days | Adults & Adolescents | 100% (25/25) | 86-100% |

| Ganaplacide/Lumefantrine | 3 days | Children | Similar to control | - |

*ACPR: Adequate Clinical and Parasitological Response. The primary objective was met if the lower limit of the 95% CI was >80%.[9]

Table 2: Efficacy of Ganaplacide/Lumefantrine in the Phase 3 KALUMA Study [4]

| Treatment Regimen | Analysis Method | PCR-Corrected Cure Rate |

| Ganaplacide/Lumefantrine (GanLum) | Estimand Framework | 97.4% |

| Standard of Care (Coartem®) | Estimand Framework | 94.0% |

| Ganaplacide/Lumefantrine (GanLum) | Per-Protocol Analysis | 99.2% |

| Standard of Care (Coartem®) | Per-Protocol Analysis | 96.7% |

Table 3: In Vitro Asexual and Sexual Stage Activity of Ganaplacide vs. Artesunate [1]

| Compound | Target Stage | Mean IC₅₀ (nM) in Artemisinin-Resistant Isolates |

| Ganaplacide | Asexual Blood Stage | <10 |

| Artesunate | Asexual Blood Stage | Low-nanomolar range |

| Ganaplacide | Male Gametocytes (Stage V) | 99.8% inhibition at 250 nM |

| Artesunate | Male Gametocytes (Stage V) | 317.7 |

| Ganaplacide | Female Gametocytes (Stage V) | 60.6% inhibition at 250 nM |

| Artesunate | Female Gametocytes (Stage V) | 493.0 |

Experimental Protocols

Below are detailed protocols for key in vitro assays used to evaluate the efficacy of ganaplacide and its combinations.

Protocol 1: In Vitro Antimalarial Activity Assessment (Asexual Blood Stage)

This protocol is based on the widely used SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[1][7]

Objective: To quantify the efficacy of ganaplacide, alone or in combination, against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, supplemented with AlbuMAX II and gentamicin)

-

Human erythrocytes (O+)

-

96-well black microplates, sterile

-

Test compounds (Ganaplacide, Lumefantrine, etc.) dissolved in DMSO and serially diluted

-

Lysis buffer with SYBR Green I (e.g., Tris buffer with saponin, Triton X-100, EDTA, and SYBR Green I)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Methodology:

-

Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.[7]

-

Assay Plate Preparation:

-

Add 100 µL of complete culture medium to each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds in separate plates and add 1 µL of the appropriate drug concentration to the assay plates. Include drug-free wells (negative control) and parasite-free wells (background control).

-

-

Parasite Seeding:

-

Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete medium.

-

Add 100 µL of this parasite suspension to each well (except background controls).

-

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

Lysis and Staining:

-

After incubation, freeze the plates at -20°C to lyse the erythrocytes.

-

Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

-

Mix thoroughly and incubate in the dark at room temperature for 1-3 hours.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~528 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the drug-free control wells (100% growth).

-

Calculate the IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., using GraphPad Prism software).

-

Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Protocol 2: In Vitro Transmission-Blocking Assessment (Dual Gamete Formation Assay)

This protocol is used to assess the effect of compounds on the viability and function of mature (Stage V) male and female gametocytes, which are responsible for transmission to mosquitoes.[1]

Objective: To determine the transmission-blocking potential of ganaplacide by quantifying its inhibitory effect on male and female gamete formation.

Materials:

-

Mature (Stage V) P. falciparum gametocyte culture

-

Gametocyte activation medium (e.g., RPMI-1640 supplemented with xanthurenic acid)

-

Test compounds (Ganaplacide, etc.)

-

Antibodies for immunofluorescence (e.g., anti-Pfs230 for female gametes, anti-alpha-tubulin for male gametes)

-

Fluorescently-labeled secondary antibodies

-

Microscope slides and coverslips

-

Fluorescence microscope

Methodology:

-

Compound Exposure:

-

Incubate mature gametocyte cultures with various concentrations of the test compound for 24-48 hours.

-

-

Gametocyte Activation:

-

Induce gametogenesis by transferring the treated parasites to the activation medium. This typically involves a temperature drop and exposure to xanthurenic acid to mimic conditions inside the mosquito midgut.

-

Incubate for 15-20 minutes to allow for gamete formation (exflagellation of male gametes).

-

-

Immunofluorescence Staining:

-

Fix the activated gametocytes.

-

Incubate with primary antibodies specific for male and female gametes.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Mount the stained cells on microscope slides.

-

-

Microscopy and Quantification:

-

Using a fluorescence microscope, count the number of fluorescently labeled male and female gametes.

-

Compare the counts in the drug-treated samples to the drug-free control samples.

-

-

Data Analysis:

-

Calculate the percentage inhibition of male and female gamete formation for each drug concentration.

-